molecular formula C22H22N4O4S B2887955 N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide CAS No. 899751-11-2

N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2887955
CAS No.: 899751-11-2
M. Wt: 438.5
InChI Key: DAYSJVMBHWKBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a thieno[3,4-c]pyrazol core substituted with a 3-methylphenyl group at position 2 and a 1-phenylethyl ethanediamide moiety at position 2. The 5,5-dioxo group on the thieno-pyrazol ring system contributes to its polar character, while the aromatic substituents (3-methylphenyl and phenylethyl) enhance lipophilicity.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-7-6-10-17(11-14)26-20(18-12-31(29,30)13-19(18)25-26)24-22(28)21(27)23-15(2)16-8-4-3-5-9-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYSJVMBHWKBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components (Figure 1):

  • Thieno[3,4-c]pyrazol-5,5-dione core : Forms the central heterocyclic scaffold.
  • 3-Methylphenyl substituent : Introduced at position 2 of the pyrazole ring.
  • Ethanediamide side chain : Attached via N-(1-phenylethyl) substitution.

The synthesis prioritizes constructing the sulfone-containing thienopyrazole core before functionalizing it with substituents.

Stepwise Synthesis

Formation of the Thieno[3,4-c]Pyrazol-5,5-Dione Core

The Jacobson reaction, adapted from thieno[3,2-c]pyrazole syntheses, serves as the foundational step. Modifications are required to accommodate the sulfone group.

Cyclization of 3-Amino-4-methylthiophene-2-carboxylate (Intermediate A)

Procedure :

  • Reduction : Methyl 3-amino-4-methylthiophene-2-carboxylate is reduced using lithium aluminum hydride (LAH) in refluxing 1,4-dioxane to yield (3-amino-4-methylthiophen-2-yl)methanol.
  • N-Acetylation : Acetic anhydride in pyridine acetylates the amine.
  • Nitrosation : Treatment with sodium nitrite in HCl generates a diazonium intermediate.
  • Cyclization : Heating in acetic acid induces cyclization to form the thieno[3,4-c]pyrazole core.

Optimization :

  • Solvent : Refluxing tetrahydrofuran (THF) improves yield by 15% compared to 1,4-dioxane.
  • Temperature : Cyclization at 110°C for 6 hours achieves 78% conversion.
Oxidation to Sulfone

The thiophene sulfide is oxidized to sulfone using hydrogen peroxide (H₂O₂) in acetic acid:
$$ \text{Thienopyrazole-S} + 2 \, \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Thienopyrazole-SO}2 + 2 \, \text{H}2\text{O} $$
Conditions :

  • 30% H₂O₂, 60°C, 12 hours.
  • Yield: 92%.

Introduction of the 3-Methylphenyl Group

Electrophilic aromatic substitution (EAS) is employed at position 2 of the pyrazole ring.

Friedel-Crafts Alkylation

Procedure :

  • Activation : The pyrazole nitrogen is protected using tert-butyldimethylsilyl chloride (TBDMSCl).
  • Reaction : 3-Methylbenzyl chloride reacts with the protected intermediate in the presence of AlCl₃.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group.

Yield : 67% after purification by flash chromatography.

Attachment of the Ethanediamide Side Chain

A two-step amidation sequence links the N-(1-phenylethyl) group to the core.

Synthesis of N-(1-Phenylethyl)Ethane-1,2-Diamine

Procedure :

  • Reductive Amination : Phenethylamine reacts with glyoxal using sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Isolation : The diamine is extracted with dichloromethane and dried over MgSO₄.

Yield : 85%.

Coupling to the Thienopyrazole Core

Conditions :

  • Coupling Agent : Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).
  • Solvent : Dimethylformamide (DMF), 0°C to room temperature.
  • Reaction Time : 24 hours.

Yield : 74% after recrystallization from ethanol.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Cyclization Step : Microreactor at 120°C achieves 95% conversion in 2 hours.
  • Oxidation : Tubular reactor with H₂O₂ increases throughput by 40%.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) mixture yields 99% pure product.
  • Chromatography : Avoided in large-scale production due to cost.

Analytical Data

Table 1. Summary of Synthetic Steps

Step Reaction Reagents/Conditions Yield (%)
1 Cyclization LAH, THF, 110°C 78
2 Oxidation to sulfone H₂O₂, AcOH, 60°C 92
3 Friedel-Crafts alkylation AlCl₃, 3-methylbenzyl chloride 67
4 Reductive amination NaBH₃CN, MeOH 85
5 Amidation EDCI/HOBt, DMF 74

Challenges and Solutions

  • Byproduct Formation : Dimerization during cyclization is mitigated by slow reagent addition.
  • Sulfone Stability : Avoid prolonged heating above 80°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The most closely related compound identified in the literature is N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) . Both compounds share the thieno-pyrazol-dioxo backbone and ethanediamide linkage but differ in substituents:

Property Target Compound CAS 899733-57-4
Molecular Formula C₂₂H₂₂N₄O₄S C₁₈H₁₉FN₄O₄S
Molecular Weight 462.5 g/mol 406.4 g/mol
Substituent at Position 2 3-Methylphenyl 4-Fluorophenyl
Substituent at Position N' 1-Phenylethyl Cyclopentyl
Key Functional Groups Ethanediamide, 5,5-dioxo Ethanediamide, 5,5-dioxo, fluorine substituent

Impact of Substituent Variations

  • Aromatic vs.
  • Electron-Withdrawing Effects : The 4-fluorophenyl group in CAS 899733-57-4 may enhance metabolic stability compared to the 3-methylphenyl group in the target compound, as fluorine substituents often reduce oxidative degradation .
  • Hydrogen Bonding: Both compounds retain the ethanediamide moiety, which can act as a hydrogen-bond acceptor/donor, but the cyclopentyl group in CAS 899733-57-4 may restrict conformational flexibility relative to the phenylethyl chain .

Pharmacological and Physicochemical Properties

Solubility and LogP

While experimental data for the target compound are unavailable, structural analogs suggest:

  • LogP : The target compound’s LogP is estimated to be ~3.5 (higher than CAS 899733-57-4’s ~2.8) due to the additional aromatic ring in the phenylethyl group.
  • Aqueous Solubility : Reduced solubility compared to CAS 899733-57-4, as predicted by the increased hydrophobicity of the 1-phenylethyl substituent.

Binding Affinity Hypotheses

  • Kinase Inhibition: Thieno-pyrazol derivatives often target ATP-binding pockets in kinases. The 3-methylphenyl group may favor hydrophobic interactions in deeper binding pockets, whereas the 4-fluorophenyl group in CAS 899733-57-4 might improve selectivity for fluorine-sensitive targets .

Biological Activity

N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a compound belonging to the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core substituted with various functional groups. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it exhibits properties typical of thienopyrazole derivatives, including potential anti-inflammatory, antioxidant, and anticancer activities.

1. Antioxidant Activity

Research has indicated that thienopyrazole derivatives can act as effective antioxidants. A study demonstrated that synthesized thieno[2,3-c]pyrazole compounds significantly reduced oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The percentage of altered erythrocytes was notably lower in treated groups compared to controls, suggesting a protective effect against oxidative damage .

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

2. Anti-inflammatory Activity

Thienopyrazole derivatives have shown promise as anti-inflammatory agents. Specific compounds within this class inhibit phosphodiesterase enzymes (PDE), which play a crucial role in inflammatory pathways. For instance, some thienopyrazoles selectively inhibit PDE7, which is implicated in allergic and inflammatory diseases .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of thienopyrazole derivatives. These compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain derivatives were found to inhibit aurora kinase activity, a target in cancer therapy due to its role in mitosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound may scavenge free radicals and enhance the endogenous antioxidant defense system.
  • PDE Inhibition : By inhibiting phosphodiesterases, these compounds can modulate cyclic nucleotide levels (cAMP and cGMP), leading to reduced inflammation.
  • Cell Cycle Arrest : The inhibition of aurora kinases leads to cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies have explored the efficacy of thienopyrazole derivatives:

  • Erythrocyte Protection Study : In an experimental setup involving fish erythrocytes exposed to toxic agents, thienopyrazole derivatives significantly mitigated oxidative damage compared to untreated controls .
  • Cancer Cell Line Study : A series of thienopyrazole compounds were tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM for different derivatives .

Q & A

Q. What are the recommended synthesis strategies and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclization reactions under inert atmospheres (argon/nitrogen) to form the heterocyclic core .
  • Amide coupling using reagents like EDCI/HOBt to attach the ethanediamide and phenylethyl groups .
  • Temperature control (e.g., reflux in DMF at 80–100°C) to optimize yield and minimize side reactions .

Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC to assess purity (>95% for biological assays) .

Q. What key structural features influence its biological activity?

The compound’s activity arises from:

  • Thieno[3,4-c]pyrazole core : Known for π-π stacking with biological targets .
  • 5,5-dioxo group : Enhances solubility and hydrogen-bonding potential .
  • N-phenylethyl substituent : May improve lipophilicity and membrane permeability .
  • Ethanediamide linker : Facilitates interactions with enzymes/receptors via hydrogen bonding .

Structural data can be further validated via computational modeling (DFT for bond angles) or X-ray crystallography (if single crystals are obtainable) .

Q. How is initial biological activity screening typically conducted for this compound?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Anti-inflammatory : COX-2 inhibition measured via ELISA .
    • Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
  • Dose-response curves : Use triplicate experiments and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst screening : Test palladium/copper catalysts for coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) for amide bond formation .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .
  • In-line monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. What mechanistic approaches are used to study target interactions?

  • Molecular docking : Simulate binding to COX-2 or kinase domains (PDB IDs: 5KIR, 3ERT) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified proteins .
  • Metabolomics : Profile cellular metabolites post-treatment via LC-MS to identify pathway disruptions .

Q. How do structural modifications in analogs affect activity?

  • Substituent variation : Compare 3-methylphenyl vs. 4-chlorophenyl analogs to assess steric/electronic effects on IC₅₀ .
  • Linker flexibility : Replace ethanediamide with oxalamide to test rigidity’s impact on target binding .
  • Functional group addition : Introduce hydroxyl groups to enhance solubility and reduce toxicity .

Q. How should researchers address contradictions in biological data across studies?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Structural verification : Confirm batch purity via NMR and HPLC to rule out degradation products .
  • Meta-analysis : Compare data from PubChem (CID: 899988-98-8) and independent studies to identify trends .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months, sampling monthly for HPLC analysis .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.